Methyl 3-(2-Pyridyl)propiolate
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Overview
Description
Methyl 3-(2-Pyridyl)propiolate: is an organic compound with the molecular formula C9H7NO2 . It is a derivative of pyridine and is characterized by the presence of a propiolate group attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(2-Pyridyl)propiolate can be synthesized through a multi-step process involving the reaction of 2-ethynylpyridine with carbon dioxide and iodomethane . The reaction typically involves the use of cesium fluoride and trimethylsilylacetylene in dimethyl sulfoxide at 30°C for 20 hours, followed by the addition of methyl iodide in dimethyl sulfoxide at 30°C for 5 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2-Pyridyl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the propiolate group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various functionalized pyridine derivatives
Scientific Research Applications
Methyl 3-(2-Pyridyl)propiolate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(2-Pyridyl)propiolate involves its interaction with various molecular targets and pathways. The compound’s propiolate group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions, which can be used in catalysis and material science .
Comparison with Similar Compounds
- Methyl 3-(3-Pyridyl)propiolate
- Methyl 3-(4-Pyridyl)propiolate
- Ethyl 3-(2-Pyridyl)propiolate
Comparison: Methyl 3-(2-Pyridyl)propiolate is unique due to the position of the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 3-pyridin-2-ylprop-2-ynoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h2-4,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFHTWMHKXJIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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